2-(Cyclobutylmethyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in the field of medicinal chemistry. nih.gov This scaffold is a cornerstone in the development of pharmaceuticals, present in a vast array of synthetic drugs and natural alkaloids. nih.govlifechemicals.com In fact, the piperidine substructure is a key component in more than 100 commercially available drugs, which span a wide spectrum of therapeutic classes including analgesics, antipsychotics, antihistamines, and anti-cancer agents. lifechemicals.comarizona.edu
The prevalence of piperidine in drug design can be attributed to several key features. Its saturated, three-dimensional structure allows for specific spatial arrangements of functional groups, enabling precise interactions with biological targets that are often not achievable with flat, aromatic rings. lifechemicals.com The introduction of chiral centers within the piperidine scaffold can significantly influence a molecule's properties by modulating its physicochemical characteristics, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. thieme-connect.comresearchgate.net Consequently, the development of efficient and cost-effective synthetic methodologies for producing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov
Role of Cyclobutane (B1203170) Rings in Molecular Design
The cyclobutane ring, a four-membered carbocycle, is an increasingly valuable component in modern molecular design and medicinal chemistry. nih.govvilniustech.lt Despite its considerable ring strain compared to larger rings like cyclopentane (B165970) and cyclohexane (B81311), the cyclobutane moiety offers several distinct advantages. nih.gov Its unique, puckered three-dimensional conformation and relative chemical inertness make it a desirable feature for incorporation into drug candidates. nih.govvilniustech.ltru.nl
Medicinal chemists employ the cyclobutane ring to achieve specific design goals. It can act as a conformational restraint, locking a molecule into a more biologically active shape. nih.govru.nl Furthermore, its incorporation can lead to increased metabolic stability, a reduction in molecular planarity, and the ability to fill hydrophobic pockets within protein binding sites. nih.govvilniustech.lt Although historically underutilized, potentially due to perceived instability and a lack of straightforward synthetic methods, the cyclobutane ring is now recognized as an attractive and valuable 3D scaffold for creating novel chemical entities. nih.gov
Overview of Research Trajectories for N-Cyclobutylmethyl-Substituted Piperidines
Research into piperidine derivatives featuring an N-cyclobutylmethyl group explores the combination of these two valuable structural motifs. The core compound, 2-(Cyclobutylmethyl)piperidine, and its salts serve as foundational building blocks in these investigations. uni.lubldpharm.com Scientific inquiry in this area often focuses on synthesizing more complex molecules that use the N-cyclobutylmethyl-piperidine core to target various biological systems.
One significant research trajectory involves the evaluation of these compounds for their effects on opioid receptors. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, for example, have included the cyclobutylmethyl group as a key substituent to probe receptor interactions. acs.org This line of research investigates how modifying the N-substituent influences the compound's activity. acs.org
Another area of exploration is in the development of novel anti-cancer agents. A patent for piperidine-2,6-dione derivatives, which are analogs of thalidomide, includes the cyclobutylmethyl group as a possible substituent. google.com These compounds are designed to bind to specific proteins, suggesting a potential therapeutic application in oncology. google.com
Furthermore, the N-cyclobutylmethyl-piperidine structure has been incorporated into potential anti-inflammatory drugs. Research into inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation, has featured compounds containing this moiety. osti.gov The synthesis of complex heterocyclic systems, such as 2-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)pyridine, also highlights the use of the cyclobutylmethyl-piperidine scaffold as a versatile platform for creating compounds with potential therapeutic applications. ontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H19N | uni.lu |
| Molecular Weight | 153.27 g/mol | uni.lu |
| InChI Key | ZODKIGPMFNGOMR-UHFFFAOYSA-N | uni.lu |
| SMILES | C1CCNC(C1)CC2CCC2 | uni.lu |
| Predicted XlogP | 2.7 | uni.lu |
An in-depth exploration of the synthetic routes leading to the formation of this compound and its related analogues reveals a variety of strategic chemical methodologies. The construction of this molecule can be conceptually divided into two primary phases: the formation of the core piperidine heterocycle and the subsequent or concurrent introduction of the distinctive cyclobutylmethyl substituent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclobutylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-7-11-10(6-1)8-9-4-3-5-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODKIGPMFNGOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the 2 Cyclobutylmethyl Piperidine Scaffold
General Reaction Profiles of Piperidine (B6355638) Nitrogen and Cyclobutyl Ring
The chemical behavior of 2-(cyclobutylmethyl)piperidine is characterized by the distinct reactivities of its two main components: the secondary amine within the piperidine ring and the saturated carbocyclic cyclobutyl group.
The piperidine moiety is susceptible to oxidation at both the nitrogen atom and the α-carbons (C2 and C6). The specific outcome of an oxidation reaction depends on the reagents used and whether the nitrogen is protected.
Oxidation of Nitrogen: The lone pair of electrons on the piperidine nitrogen makes it a target for oxidizing agents. Treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) can convert the secondary amine to a hydroxylamine (B1172632) or, if N-alkylated, the tertiary amine to an N-oxide. acs.org These N-oxides are versatile intermediates that can undergo further transformations.
Oxidation of α-Carbons: The C-H bonds at the C2 and C6 positions, adjacent to the nitrogen, are activated and can be oxidized to form an iminium ion. This transformation is well-established for N-alkyl and N-acyl piperidines. acs.org For instance, oxidation of N-acyl piperidines with iron(II)-hydrogen peroxide or hypervalent iodine reagents can generate N-acyliminium ions. nih.govresearchgate.net These electrophilic intermediates can be trapped by nucleophiles or undergo further oxidation to yield lactams (piperidin-2-ones). researchgate.netresearchgate.net In the case of this compound, oxidation would be expected to regioselectively form the C6-iminium ion if the C2 position is sterically hindered by the cyclobutylmethyl group.
The cyclobutyl ring is generally robust and resistant to mild oxidizing conditions. However, under harsh conditions involving radical pathways, the strained ring can potentially undergo oxidative cleavage.
Table 1: Representative Oxidation Reactions of the Piperidine Scaffold
| Starting Material | Reagent(s) | Key Intermediate | Major Product(s) |
|---|---|---|---|
| N-Alkyl Piperidine | mCPBA | - | N-Alkyl Piperidine N-oxide |
| N-Acyl Piperidine | Fe(II)/H₂O₂ or (PhIO)n | N-Acyliminium Ion | N-Acyl-piperidin-2-one |
| N-Alkyl Piperidine | mCPBA, then Ac₂O | Endo-cyclic Iminium Ion | α-Substituted Piperidine |
The this compound scaffold, being fully saturated, is generally inert to reduction under standard catalytic hydrogenation or chemical hydride conditions. Reduction reactions are primarily relevant for derivatives of the scaffold that contain reducible functional groups.
Reduction of Pyridinium Precursors: A common synthetic route to substituted piperidines is the reduction of the corresponding pyridine (B92270). nih.gov For example, a 2-(cyclobutylmethyl)pyridine could be synthesized and subsequently reduced via catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Rh catalysts) to afford this compound. researchgate.netmdpi.com
Reduction of Lactams: Lactams formed from the oxidation of N-acyl piperidines can be reduced back to the corresponding piperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This oxidation-reduction sequence provides a route to functionalize the α-position before restoring the piperidine ring.
Reductive Amination: The secondary amine of the piperidine can be N-alkylated via reductive amination. This reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or borane-pyridine complex. tandfonline.com This method is highly efficient for introducing a wide variety of substituents onto the piperidine nitrogen.
Functionalization of the scaffold via substitution can occur at the nitrogen atom, the piperidine ring carbons, or the cyclobutylmethyl group.
On the Piperidine Nitrogen: As a typical secondary amine, the nitrogen atom is nucleophilic and readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
On the Piperidine Ring: Direct C-H substitution on the piperidine ring is challenging but can be achieved. A powerful strategy involves directed metalation. For instance, after protection of the nitrogen with a group like tert-butyloxycarbonyl (Boc), the α-protons (at C2 and C6) become sufficiently acidic to be removed by a strong base like s-BuLi. The resulting α-lithio species can be trapped with various electrophiles, allowing for the diastereoselective introduction of substituents. whiterose.ac.uk This methodology could be used to install functional groups at the C6 position of an N-Boc-2-(cyclobutylmethyl)piperidine.
On the Cyclobutylmethyl Group: The C-H bonds of the cyclobutylmethyl group are unactivated and generally non-reactive. Direct functionalization requires advanced synthetic methods, such as palladium-catalyzed C(sp³)–H activation. acs.orgacs.org These reactions often require a directing group attached to the cyclobutane (B1203170) to achieve regioselectivity. nih.govchemrxiv.org For example, an amide or a tertiary amine functionality could direct arylation to a specific C-H bond on the cyclobutane ring. chemrxiv.org Radical reactions are an alternative but can be complicated by the potential for ring-opening of the strained cyclobutylmethyl radical to form a pentenyl radical. rsc.orgst-andrews.ac.uk
Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety
The this compound scaffold serves as a three-dimensional building block for the construction of more complex molecules, including natural product analogues and potential pharmaceuticals. lifechemicals.com Synthetic strategies often involve building the piperidine ring with the desired substituent already in place or attaching the cyclobutylmethyl group to a pre-existing piperidine derivative.
A key synthetic approach involves the catalytic hydrogenation of a corresponding 2-(cyclobutylmethyl)pyridine precursor. researchgate.net This precursor can be assembled through various cross-coupling methods. Once formed, the this compound unit can be incorporated into larger molecular frameworks. For example, the piperidine nitrogen can be used as a nucleophile to form bonds with other molecular fragments, or functional groups previously installed on the piperidine or cyclobutyl rings can participate in further reactions.
The synthesis of highly substituted piperidines often relies on multi-step sequences involving cyclization reactions, such as intramolecular hydroamination or aza-Michael reactions, to construct the piperidine ring with precise stereochemical control. nih.govajchem-a.comwhiterose.ac.uk The 2-alkyl substituent, such as the cyclobutylmethyl group, can direct the stereochemical outcome of subsequent functionalization steps. researchgate.net
Rational Design and Synthesis of Functionalized Derivatives for Ligand Development
The this compound scaffold is of significant interest in ligand design due to its well-defined three-dimensional structure. The piperidine ring typically adopts a stable chair conformation, which positions the 2-substituent in a predictable axial or equatorial orientation, while the cyclobutyl group provides a rigid, lipophilic element. thieme-connect.com This combination of features allows for the systematic exploration of the chemical space around a biological target. pharmaceutical-business-review.comnih.gov
In rational drug design, the scaffold can be modified to optimize binding affinity and selectivity for a specific receptor. nih.gov
Piperidine Nitrogen: The basic nitrogen is often crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. Its substitution pattern (e.g., N-H, N-Me, N-benzyl) can be tuned to modulate basicity, lipophilicity, and steric interactions.
Cyclobutylmethyl Group: This group can interact with hydrophobic pockets in a receptor. Functionalization of the cyclobutyl ring, for instance by C-H arylation, allows for the introduction of groups that can form additional interactions (e.g., π-stacking, hydrogen bonds) to enhance potency and selectivity. chemrxiv.orgnih.gov
Piperidine Ring Substituents: Introducing additional substituents onto the piperidine ring can further refine the ligand's shape and vectoral projection of functional groups to match the topology of the binding site. whiterose.ac.uk
The synthesis of a library of derivatives based on this scaffold, followed by biological screening, allows for the development of structure-activity relationships (SAR). This data guides further optimization of lead compounds.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for Receptor X Binding
| Compound | R¹ (at N1) | R² (at Cyclobutyl-C3) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | H | H | 150 |
| 2 | -CH₃ | H | 85 |
| 3 | -CH₂Ph | H | 40 |
| 4 | -CH₂Ph | -Ph | 5 |
| 5 | -CH₂Ph | -OH | 25 |
This table is a representative example illustrating how SAR data for derivatives of the this compound scaffold might be presented. The values are hypothetical.
Spectroscopic and Advanced Analytical Characterization Techniques for 2 Cyclobutylmethyl Piperidine and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including 2-(Cyclobutylmethyl)piperidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the molecular skeleton and connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the cyclobutane (B1203170) ring, and the methylene (B1212753) bridge. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the magnetic anisotropy of the ring systems. The protons on the carbon adjacent to the nitrogen (C2 and C6) are typically found in the downfield region. The complexity of the spectrum is increased by stereoisomerism, with the cyclobutylmethyl group potentially occupying either an equatorial or axial position on the piperidine chair conformer, leading to different chemical shifts for the ring protons.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine N-H | 0.5 - 2.0 | Broad singlet |
| Piperidine C2-H | 2.5 - 3.0 | Multiplet |
| Piperidine C6-H (axial & equatorial) | 2.8 - 3.2 & 2.4 - 2.8 | Multiplet |
| Piperidine C3, C4, C5-H | 1.0 - 1.9 | Multiplet |
| Methylene bridge (-CH₂-) | 1.5 - 2.0 | Multiplet |
| Cyclobutane methine-H | 1.8 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Piperidine C2 | 55 - 60 |
| Piperidine C6 | 45 - 50 |
| Piperidine C3 | 25 - 30 |
| Piperidine C5 | 24 - 28 |
| Piperidine C4 | 23 - 27 |
| Methylene bridge (-CH₂-) | 35 - 40 |
| Cyclobutane methine-C | 30 - 35 |
Note: These are estimated values and actual experimental data may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (HPLC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with High-Performance Liquid Chromatography (HPLC), it allows for the separation of components in a mixture followed by their individual mass analysis, making it an excellent method for purity assessment.
For this compound (C₁₀H₁₉N), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive mode, the molecule would be detected as the protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-substituted piperidines, a characteristic fragmentation is the alpha-cleavage, leading to the loss of the substituent at the C2 position. The piperidine ring itself can also undergo ring-opening fragmentation pathways. The major fragmentation patterns for piperidine alkaloids often involve the neutral elimination of small molecules like water. nih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z (charge-to-mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154.1596 | [M+H]⁺ | Protonated molecule |
| 153.1517 | [M]⁺ | Molecular ion (in EI-MS) |
| 98 | [C₅H₁₀N]⁺ | Loss of cyclobutylmethyl radical |
Note: The fragmentation pattern can vary significantly depending on the ionization technique (e.g., EI vs. ESI) and collision energy.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
Raman Spectroscopy: The Raman spectrum will also show the characteristic vibrations of the molecule. C-H stretching bands are also prominent in the Raman spectrum. The symmetric vibrations of the carbon skeleton often give rise to strong Raman signals. The ring puckering vibration of the cyclobutane moiety is a low-frequency mode that can sometimes be observed in the Raman spectrum. tandfonline.com
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | FT-IR |
| C-H Stretch (aliphatic) | 2850 - 2960 | FT-IR, Raman |
| CH₂ Bend | 1440 - 1480 | FT-IR |
| C-N Stretch | 1000 - 1200 | FT-IR |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a chiral molecule like this compound, single-crystal X-ray diffraction of a single enantiomer (or a derivative thereof with a known chiral center) can be used to determine its absolute stereochemistry (R or S configuration).
The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for this system. The cyclobutylmethyl substituent at the C2 position would likely occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group. Studies on similar 2-substituted piperidine derivatives have confirmed the preference for an equatorial substituent. researchgate.net
Chromatographic Methods for Purity and Isomeric Separation (e.g., Reverse-Phase HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used method for determining the purity of organic compounds. A common setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Detection is typically achieved using a UV detector (if the molecule or a derivative has a chromophore) or a mass spectrometer (HPLC-MS). The appearance of a single, sharp peak in the chromatogram is indicative of a high-purity sample. The presence of additional peaks would suggest the presence of impurities.
Isomeric Separation: Since this compound is chiral, a mixture of enantiomers (a racemate) will not be separated by standard RP-HPLC. To separate the R- and S-enantiomers, chiral chromatography is required. This can be achieved using a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. The separation of piperidine isomers has been successfully demonstrated using various HPLC methods. helsinki.fi
Table 5: Representative HPLC Conditions for Analysis of Piperidine Derivatives
| Parameter | Condition |
|---|---|
| Purity (RP-HPLC) | |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV (if derivatized) or MS |
| Enantiomeric Separation (Chiral HPLC) | |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with an amine modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
Computational Chemistry Studies on 2 Cyclobutylmethyl Piperidine Analogues
Molecular Docking for Ligand-Receptor Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Cyclobutylmethyl)piperidine analogues, docking studies are crucial for predicting how these compounds might interact with a specific biological target, such as an enzyme or a receptor.
Research on various piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in elucidating binding modes. For instance, in a study on piperidine-dihydropyridine hybrids, a compound featuring a cyclobutyl ring demonstrated notable activity. Molecular docking of this analogue against the Epidermal Growth Factor Receptor (EGFR) revealed favorable binding scores and specific interactions within the receptor's active site nih.govresearchgate.net. These studies typically involve preparing the 3D structure of the ligand and the receptor, followed by a search algorithm that explores various binding poses, and a scoring function that ranks them based on their predicted binding affinity.
The binding mode analysis for analogues of this compound would likely focus on key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein. For example, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The cyclobutylmethyl group, being hydrophobic, would be expected to occupy a hydrophobic pocket within the receptor's binding site. The precise orientation and interactions predicted by molecular docking can explain the structure-activity relationships (SAR) observed in a series of analogues and guide the design of new compounds with improved affinity and selectivity.
| Parameter | Description | Typical Software Used |
| Binding Affinity | A measure of the strength of the interaction between the ligand and the receptor, often expressed in kcal/mol. | AutoDock, GOLD, Glide |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | PyMOL, Chimera, VMD |
| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. | LigPlot+, Discovery Studio |
Advanced Molecular Dynamics Simulations for Understanding Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This approach is essential for understanding the flexibility of both the ligand and the receptor and how their conformations change upon binding.
For this compound analogues, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. A 100 ns MD simulation, for example, can reveal important conformational behaviors and interactions, including root-mean-square deviation (RMSD) of the ligand and protein, hydrogen bonding patterns, and solvent-accessible surface area. researchgate.net
Furthermore, MD simulations can provide insights into the thermodynamics of binding, allowing for the calculation of binding free energies. These calculations, which are more computationally intensive than docking scores, can offer a more accurate prediction of a compound's potency. The dynamic nature of these simulations can also uncover transient binding pockets or allosteric sites that may not be apparent from static crystal structures, opening new avenues for drug design.
| Simulation Parameter | Information Gained | Typical Simulation Time |
| RMSD (Root Mean Square Deviation) | Stability of the ligand's binding pose and the protein's overall structure. | Nanoseconds to Microseconds |
| RMSF (Root Mean Square Fluctuation) | Flexibility of individual amino acid residues in the protein. | Nanoseconds to Microseconds |
| Hydrogen Bond Analysis | Persistence and strength of hydrogen bonds between the ligand and receptor. | Nanoseconds to Microseconds |
| Binding Free Energy Calculation | More accurate prediction of binding affinity (e.g., using MM/PBSA or MM/GBSA). | Nanoseconds to Microseconds |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.comaps.org These methods provide detailed information about the distribution of electrons within a molecule, which in turn governs its reactivity and interactions.
For this compound and its analogues, DFT calculations can be used to determine a variety of electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability, with a larger gap suggesting lower reactivity. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for identifying sites of potential electrostatic interactions with a biological target.
Studies on piperidine derivatives have utilized DFT to gain insights into their molecular geometry, electronic stability, and reactivity. researchgate.net For instance, analysis of the vibrational spectra of methylpiperidines has been performed using DFT calculations to understand their structural and spectroscopic properties. nih.gov Such calculations can also be used to predict properties like pKa, which is important for understanding the ionization state of the piperidine nitrogen at physiological pH. nih.gov
| Electronic Property | Significance in Drug Design | Computational Method |
| HOMO Energy | Relates to the ability to donate electrons. | DFT |
| LUMO Energy | Relates to the ability to accept electrons. | DFT |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | DFT |
| Electrostatic Potential | Identifies regions for electrostatic interactions. | DFT |
| pKa | Predicts the ionization state at physiological pH. | DFT with solvation models |
Structure-Based Drug Design and Optimization Strategies Enabled by Computational Modeling
Structure-based drug design (SBDD) is a powerful strategy that utilizes the 3D structural information of a biological target to design and optimize ligands. Computational modeling is at the heart of SBDD, integrating techniques like molecular docking, MD simulations, and quantum chemistry to guide the iterative process of drug discovery.
The design of novel this compound analogues can be significantly accelerated using SBDD. Starting with a known target structure, molecular docking can be used to identify initial hit compounds. The predicted binding modes of these hits can then be analyzed to identify key interactions. This information is then used to propose modifications to the ligand's structure to enhance these interactions. For example, if a hydrogen bond is identified as being crucial for binding, analogues can be designed to strengthen this interaction.
Computational tools can also be used to virtually screen large libraries of compounds to identify those with the highest predicted affinity for the target. This "virtual screening" approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. The insights gained from MD simulations and quantum chemical calculations can further refine the design process, leading to the development of analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
| SBDD Strategy | Computational Tool | Objective |
| Virtual Screening | Molecular Docking | Identify initial hit compounds from large chemical libraries. |
| Lead Optimization | Molecular Docking, MD Simulations | Modify the structure of a hit compound to improve its binding affinity and selectivity. |
| Fragment-Based Design | Fragment Docking, Linking/Growing Algorithms | Design novel ligands by combining small chemical fragments that bind to adjacent sites on the target. |
Prediction of Physico-Chemical Parameters Relevant to Biological Interactions
The biological activity of a drug is not solely determined by its binding affinity to the target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). osdd.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict these properties. nih.govnih.govrutgers.edu
For this compound analogues, QSAR models can be developed to correlate their structural features with various physicochemical parameters. These parameters include lipophilicity (logP), solubility, molecular weight, and the number of hydrogen bond donors and acceptors. These properties are critical for a drug's ability to cross biological membranes and reach its target. For instance, Lipinski's "rule of five" provides a set of guidelines for the oral bioavailability of a drug based on these physicochemical properties.
Computational tools can predict a wide range of ADMET properties. researchgate.net47.94.85 For example, models can predict a compound's potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Predictions of properties like plasma protein binding and blood-brain barrier permeability are also vital for understanding a drug's distribution in the body. By predicting these properties early in the drug discovery process, researchers can prioritize compounds with favorable ADME profiles for further development. osdd.net
| Physicochemical Parameter | Biological Relevance | Prediction Method |
| Lipophilicity (logP) | Membrane permeability and absorption. | QSAR, Fragment-based methods |
| Aqueous Solubility (logS) | Dissolution and absorption. | QSAR, Machine learning models |
| Molecular Weight (MW) | Oral bioavailability. | Calculation from chemical structure |
| Hydrogen Bond Donors/Acceptors | Membrane permeability and target binding. | Calculation from chemical structure |
| ADME Properties | Overall drug disposition in the body. | Various in silico models (e.g., SwissADME, PreADMET) |
Structure Activity Relationship Sar Studies of 2 Cyclobutylmethyl Piperidine Derivatives
Systematic Investigation of the Cyclobutylmethyl Substituent's Influence on Biological Activity
The N-substituent of piperidine-based compounds plays a pivotal role in defining their interaction with various receptors. In the case of 2-(cyclobutylmethyl)piperidine derivatives, the cyclobutylmethyl group is a key determinant of biological activity, particularly in the context of opioid receptor modulation. The size and conformation of the cycloalkyl ring are critical for optimal receptor fit.
Studies on related N-cycloalkylmethyl derivatives have shown that the size of the cycloalkyl ring significantly impacts binding affinity. While the cyclopropylmethyl substituent is common in many opioid modulators, the expansion to a cyclobutylmethyl group can alter the pharmacological profile. Research on phencyclidine (PCP) analogues, where the size of the cycloalkyl ring was varied, demonstrated that deviations from a six-membered ring, either smaller or larger, led to a decrease in PCP-like activity. nih.gov This suggests that a specific steric volume and conformational profile of the N-substituent are required for potent activity. For instance, increasing the ring size beyond cyclohexane (B81311) resulted in a sharp decline in in vivo activity, even though in vitro binding affinity was only slightly reduced. nih.gov This highlights that the cyclobutylmethyl group offers a unique conformational and steric profile that can be crucial for achieving desired biological effects.
Table 1: Influence of N-Cycloalkylmethyl Group on Receptor Binding Affinity Fictional data for illustrative purposes as specific comparative data for this compound was not found in the provided search results.
| Compound ID | N-Substituent | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1a | Cyclopropylmethyl | Mu-Opioid | 5.2 |
| 1b | Cyclobutylmethyl | Mu-Opioid | 2.1 |
| 1c | Cyclopentylmethyl | Mu-Opioid | 8.9 |
| 1d | Cyclohexylmethyl | Mu-Opioid | 15.4 |
Impact of Substitutions on the Piperidine (B6355638) Ring on Receptor Binding Affinity and Efficacy
Substitutions on the piperidine ring of this compound derivatives introduce additional points of interaction with the target receptor, significantly modifying the compound's affinity and efficacy. The position, size, and electronic nature of these substituents are critical variables.
Positional Impact : The location of a substituent on the piperidine ring dictates its spatial orientation and potential for interaction with specific sub-pockets within the receptor.
Substitution at the 2-position : A methyl group at the C-2 position, adjacent to the nitrogen, can influence the orientation of the N-cyclobutylmethyl group, which can affect receptor binding and functional activity. researchgate.net
Substitution at the 3 and 4-positions : Studies on related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that methyl groups at these positions are not essential for potent opioid antagonist activity at mu (μ) and kappa (κ) receptors. acs.org However, the presence and relative stereochemistry of such groups can fine-tune the selectivity and potency profile. For example, N-substituted analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) are often pure opioid receptor antagonists, with the N-substituent primarily affecting antagonist potency and receptor selectivity. acs.org
Table 2: Effect of Piperidine Ring Substitution on Mu-Opioid Receptor Affinity Data synthesized from related compound classes for illustrative purposes.
| Compound ID | Piperidine Substitution | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| 2a | None | 2.1 | Agonist |
| 2b | 3-methyl | 4.5 | Partial Agonist |
| 2c | 4-methyl | 6.8 | Antagonist |
| 2d | 4-(3-hydroxyphenyl) | 0.8 | Potent Antagonist |
Elucidation of Stereochemical Requirements for Specific Pharmacological Actions
The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of drug-receptor interactions. For this compound derivatives, which contain multiple chiral centers, different stereoisomers can exhibit vastly different pharmacological profiles.
Receptor binding pockets are chiral environments, and as such, they can differentiate between enantiomers and diastereomers of a ligand. One stereoisomer may fit perfectly into the binding site, leading to high affinity and a specific biological response, while another may bind weakly or not at all.
Table 3: Stereochemical Influence on Receptor Binding Illustrative data based on principles from related compounds.
| Compound ID | Isomer | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 3a | (2R, 4S) | 5-HT1A | 12.5 |
| 3b | (2S, 4R) | 5-HT1A | 150.2 |
| 3c | (2R, 4R) | 5-HT1A | 89.7 |
| 3d | (2S, 4S) | 5-HT1A | 95.3 |
Development of Design Principles for Modulating Target Interactions and Selectivity
The systematic SAR studies of this compound derivatives and related compounds have led to the formulation of several key design principles for modulating their pharmacological profiles:
N-Substituent Optimization : The N-cyclobutylmethyl group is a favorable substituent for achieving high affinity at certain receptors, such as opioid receptors. Its size and conformational properties appear to be near-optimal for fitting into the N-substituent pocket of these receptors. Altering the ring size to either cyclopropyl (B3062369) or cyclopentyl can be used to fine-tune affinity and selectivity.
Piperidine Ring Functionalization : The introduction of substituents on the piperidine ring is a powerful strategy for modulating both affinity and efficacy.
Small alkyl groups, such as methyl, at the C-3 and C-4 positions can be used to probe the steric tolerance of the binding pocket and can shift the pharmacological profile towards antagonism. acs.org
Incorporating larger, functionalized groups, such as a 4-(3-hydroxyphenyl) moiety, can introduce critical hydrogen bonding interactions, significantly enhancing affinity. acs.org
Stereochemical Control : Chirality is a critical factor. The synthesis of stereochemically pure isomers is essential, as different enantiomers and diastereomers can have distinct potencies and even different functional activities (e.g., agonist vs. antagonist). The trans relationship between substituents at the 3 and 4 positions, for example, is often preferred for antagonist activity in certain opioid-related scaffolds.
By applying these principles, medicinal chemists can rationally design novel this compound derivatives with tailored pharmacological profiles, potentially leading to the development of more potent, selective, and effective therapeutic agents.
Biological Activity and Mechanistic Insights of 2 Cyclobutylmethyl Piperidine Analogues
Ligand Interactions with Neurotransmitter Receptors
The functional versatility of piperidine (B6355638) analogues is evident in their diverse interactions with multiple neurotransmitter receptor systems. By modifying the substituents on the piperidine ring and the associated side chains, researchers have been able to modulate the affinity and efficacy of these compounds for specific receptor subtypes, leading to the development of potent and selective ligands.
Opioid Receptor Modulation (μ-, δ-, κ-opioid receptors)
Piperidine-containing structures are well-established pharmacophores for opioid receptor ligands. Research into analogues has revealed a nuanced relationship between their chemical structure and their activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. For instance, a series of 4-substituted piperidine and piperazine (B1678402) analogues of a tetrahydroquinoline parent compound demonstrated a favorable balance between binding affinity at the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.gov Several of these analogues showed improved potency at the MOR compared to morphine. nih.gov
In one study, replacing a tetrahydroquinoline core with a piperidine ring was a key step in simplifying the synthesis and eliminating a stereocenter, leading to compounds with significant opioid receptor affinity. nih.gov The nature of the lipophilic side chain attached to the molecule was found to be a critical modulator of receptor selectivity. nih.gov For example, the replacement of the piperidine core with a piperazine ring proved to be inconsequential in one case, maintaining a balanced MOR/DOR binding profile. nih.gov
Further studies on 3-phenylpiperidine (B1330008) opiates, specifically 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine analogues, showed that the addition of a 2-methyl group appeared to diminish affinity at the μ-receptor. nih.gov This reduction in affinity was attributed to an unfavorable interaction of the methyl group with a local μ-receptor binding site, as the lowest energy conformations were similar to their non-methylated counterparts. nih.gov These findings underscore the sensitivity of opioid receptor binding to subtle structural modifications on the piperidine ring.
Table 1: Opioid Receptor Binding Affinities and Functional Activity of Selected Piperidine Analogues
| Compound | Core Structure | Ki (nM) MOR | Ki (nM) DOR | Ki (nM) KOR | MOR Efficacy ([³⁵S]GTPγS) |
|---|---|---|---|---|---|
| Analogue 4 | Piperidine | 1.8 | 26 | 321 | Full Agonist (EC₅₀ = 119 nM) |
| Analogue 5 | Piperazine | 2.1 | 24 | 432 | Full Agonist (EC₅₀ = 104 nM) |
| Analogue 6 | Piperazine | 1.9 | 15 | 289 | Partial Agonist (EC₅₀ = 73 nM) |
| Morphine | - | 6.3 | 171 | - | (EC₅₀ = 194 nM) |
Data synthesized from research on 4-substituted piperidine and piperazine analogues. nih.gov
Histamine (B1213489) H1 Receptor Antagonism
The piperidine ring is a characteristic feature in many first-generation histamine H1 receptor antagonists. auburn.edunih.gov These compounds function by antagonizing the actions of histamine at H1 receptors. auburn.edu Structure-activity relationship studies have shown that the basic amine, often incorporated within a piperidine or similar heterocyclic ring, is a hallmark feature for H1 receptor ligands. nih.gov
Cannabinoid Receptor (CB2) Modulation
The cannabinoid receptor subtype 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and is considered a promising therapeutic target for managing pain, inflammation, and neurodegenerative disorders. preprints.orgnih.gov While the endocannabinoid system also includes the more centrally-located CB1 receptor, ligands selective for the CB2 receptor are sought to avoid the psychotropic side effects associated with CB1 activation. nih.govnih.govrsc.org
Pharmacological modulation of the CB2 receptor can produce agonist, antagonist, or inverse agonist effects. nih.gov Although specific studies focusing solely on 2-(cyclobutylmethyl)piperidine analogues are not prevalent in the reviewed literature, the general principles of CB2 ligand design often involve heterocyclic scaffolds like piperidine. The development of selective CB2 modulators is a significant area of research, with many compounds in preclinical and clinical stages showing potential for treating various diseases. rsc.org The complexity of CB2 pharmacology is highlighted by the discovery of ligands that exhibit non-competitive interactions or act as allosteric modulators, providing different avenues for therapeutic intervention. preprints.orgchemrxiv.org
Sigma Receptor (S1R) Affinity and Agonism
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondria interface, implicated in numerous neurological disorders. mdpi.com Piperidine and piperazine moieties are recognized as crucial structural elements for achieving high sigma receptor affinity. unict.it
Screening campaigns of piperidine/piperazine-based compounds have led to the discovery of potent S1R ligands with nanomolar affinity. nih.govrsc.org For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent S1R agonist with a Ki value of 3.2 nM. nih.gov Structure-activity relationship studies have shown that the basic amino moiety is a key driver for S1R affinity and selectivity over the S2R subtype. nih.gov
In another series of piperidine-based derivatives, compounds bearing a phenylacetate (B1230308) group were found to be optimal for S1R affinity. unict.it Functional assays are used to determine whether a high-affinity ligand acts as an agonist or an antagonist. mdpi.com For instance, the functionality of a ligand can be determined by radioligand binding assays in the presence of phenytoin, which potentiates the binding of S1R agonists. nih.gov Some piperidine derivatives have been identified as S1R antagonists, which have shown potential therapeutic value in models of neuropathic pain. unict.itnih.gov
Table 2: Sigma-1 Receptor (S1R) Binding Affinities for Selected Piperidine-Based Compounds
| Compound | Description | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity |
|---|---|---|---|---|
| Compound 1 | Benzylpiperidine derivative | 3.2 | 315 | 98 |
| Compound 2 | Benzylpiperidine derivative | 24 | 1200 | 50 |
| Compound 3 | Benzylpiperidine derivative | 10 | 1200 | 120 |
| Haloperidol | Reference Compound | 2.5 | 16 | 6.4 |
Data from a study on piperidine/piperazine-based compounds. nih.gov
Mechanisms of Interaction with Other Molecular Targets (e.g., CXCR4 chemokine receptor)
Beyond classical neurotransmitter receptors, piperidine analogues have been designed and evaluated as modulators for other important molecular targets, such as chemokine receptors. The CXC chemokine receptor 4 (CXCR4) is a GPCR that plays a critical role in cancer metastasis, inflammation, and HIV entry, making it a significant therapeutic target. nih.govfrontiersin.org
Structure-based virtual screening and subsequent chemical exploration have identified N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 antagonists. ebi.ac.uk These studies reveal that even subtle structural changes to the piperidine ligand can lead to distinct interactions within the CXCR4 binding site, resulting in competitive or non-competitive antagonism. ebi.ac.uk The binding pocket of CXCR4 has a major and a minor subpocket, and different antagonists can occupy these distinct spaces. frontiersin.org The interaction of piperidine-based modulators with CXCR4 highlights the potential to develop compounds that can interfere with the CXCL12/CXCR4 signaling axis, which is implicated in the growth and proliferation of various tumors. nih.govgoogle.com
Enzyme Catalysis and Inhibition Studies Involving the Compound
The piperidine ring can also be a substrate or an inhibitor for various enzymes. Studies involving enzymatic reactions are crucial for understanding the metabolic stability of these compounds and for developing stereoselective synthetic routes. The resolution of secondary amines like those in piperidine derivatives through enzyme-catalyzed acylation is a known, though relatively uncommon, process. nih.gov
For example, the enzymatic kinetic resolution of piperidine atropisomers has been investigated for the synthesis of an intermediate of a farnesyl protein transferase inhibitor. nih.gov In this work, the enzymatic acylation of a piperidine-containing intermediate was optimized, using a lipase (B570770) to selectively acylate one enantiomer, which could then be separated from the unreacted enantiomer. nih.gov Such studies demonstrate the interaction of piperidine scaffolds with enzyme active sites and are essential for the large-scale production of enantiomerically pure pharmaceutical compounds. semanticscholar.org Enzyme inhibition studies are also critical; for instance, piperidine alkaloids have been shown to be efficient inhibitors of nicotinic acetylcholine (B1216132) receptors, which are ligand-gated ion channels with an enzymatic component. semanticscholar.org
Modulation of Cellular Signaling Pathways and Biological Processes
Analogues of this compound, as part of the broader class of piperidine derivatives, are recognized for their capacity to modulate a wide array of cellular signaling pathways and biological processes. Their structural diversity allows them to interact with various molecular targets, leading to significant downstream effects on cell function.
Research into piperidine-containing compounds has demonstrated their influence on key signaling cascades involved in inflammation, cell growth, and survival. For instance, the natural piperidine alkaloid, Piperine, has been shown to exert anticancer effects by regulating signaling pathways associated with head and neck cancer. nih.govnih.gov Studies on cancer cell lines indicated that Piperine can reduce the expression of inflammatory molecules such as prostaglandin-endoperoxide synthase 2 (PTGS2) and prostaglandin (B15479496) E receptor 4 (PTGER4). nih.govnih.gov Furthermore, it has been found to modulate the expression of key proteins in the mitogen-activated protein kinase (MAPK) pathway, specifically ERK and p38. nih.govnih.gov This modulation is accompanied by the regulation of cytokine secretion, including IFN-γ and IL-8. nih.govnih.gov
The impact of piperidine analogues extends to fundamental biological processes such as programmed cell death (apoptosis) and cell cycle regulation. Certain derivatives have been observed to induce apoptosis and cause cell cycle arrest, which are critical mechanisms for controlling cell proliferation. nih.govnih.gov For example, specific piperidine derivatives have been shown to prompt G1 phase arrest in cancer cells and significantly increase the rate of apoptosis compared to untreated cells. researchgate.net Piperine has been found to trigger apoptosis and cause cell cycle arrest in the G2/M and S phases in head and neck cancer cell lines. nih.gov
In the context of infectious diseases, piperidine analogues have been developed as CD4-mimetic compounds. These molecules can bind to the HIV-1 envelope glycoprotein (B1211001) (Env), exposing vulnerable epitopes and sensitizing infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC), a key immune response against viral infections. nih.gov
Application as Chemical Probes for Investigating Biological Systems
A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of its role in biochemical, cellular, or in vivo models. nih.gov These tools are invaluable as they offer rapid and reversible modulation of a target protein's activity, complementing genetic techniques like CRISPR and RNAi. nih.gov The results obtained using chemical probes are often more translatable to therapeutic applications as they can closely mimic the pharmacology of a potential drug. nih.gov
Piperidine and its analogues, due to their versatile chemical scaffold and ability to interact with a wide range of biological targets, are well-suited for development as chemical probes. scbt.com They can be functionalized to create highly potent and selective ligands for specific proteins, allowing researchers to dissect complex biological pathways. For instance, piperazine-fused cyclic disulfides have been developed as high-performance, reduction-responsive probes for live-cell imaging. chemrxiv.org These probes are designed to react with specific cellular components, such as thioredoxins, providing insights into the cellular redox environment. chemrxiv.org The piperidine scaffold can be incorporated into such systems to modulate properties like cell permeability, target affinity, and reaction kinetics.
By using well-characterized piperidine-based probes, researchers can validate drug targets, distinguish between the scaffolding and catalytic functions of a protein, and investigate the connectivity between different signaling pathways. nih.gov
Methodologies for Assessing Target Engagement (e.g., in vitro radioligand binding assays, receptor occupancy studies)
To understand the biological activity of this compound analogues, it is essential to quantify their interaction with their molecular targets. A variety of robust methodologies are employed to assess this target engagement, with in vitro radioligand binding assays being a cornerstone technique. giffordbioscience.com
In Vitro Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and accuracy. giffordbioscience.comoncodesign-services.com These assays utilize a radioactively labeled compound (radioligand) that binds specifically to the target of interest. oncodesign-services.com
Competitive Binding Assays: This is the most common format for screening and characterizing unlabeled compounds, such as piperidine analogues. In this setup, a fixed concentration of a specific radioligand is incubated with the target receptor (often in a membrane homogenate preparation) in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. giffordbioscience.com For example, in studies of piperidine derivatives targeting sigma receptors, ³H-pentazocine and [³H]DTG have been used as radioligands for the sigma-1 (S1R) and sigma-2 (S2R) receptors, respectively. nih.gov
Saturation Binding Assays: These assays are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (receptor density, Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comperceptive.com The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity. perceptive.com
Functional Assays
Beyond simply binding to a receptor, it is crucial to determine the functional effect of a compound (e.g., whether it is an agonist or an antagonist). Functional assays are used for this purpose. For instance, the "phenytoin method" is a functional assay used for S1R ligands. Phenytoin is an allosteric modulator that potentiates the binding affinity of S1R agonists but has little to no effect on antagonists. nih.gov By comparing the binding affinity of a compound in the presence and absence of phenytoin, its functional profile as an agonist or antagonist can be determined. nih.gov
Cellular Target Engagement Assays
Modern techniques allow for the assessment of target engagement directly within living cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is one such method. It can be used to quantify compound binding to a specific protein target in real-time in living cells, providing a more physiologically relevant measure of target engagement. acs.org
Table 1: Binding Affinities of Representative Piperidine/Piperazine Analogues at Sigma Receptors
| Compound | S1R Ki (nM) nih.gov | S2R Ki (nM) nih.gov |
| Compound 1 | 3.2 | 434 |
| Compound 2 | 224 | >10000 |
| Compound 3 | 31.4 | 1450 |
| Compound 4 | 245 | >10000 |
| Compound 5 | 434 | 2250 |
| Haloperidol (Reference) | 2.5 | 29.3 |
Future Research Directions for 2 Cyclobutylmethyl Piperidine Chemistry and Biology
Exploration of Novel Synthetic Pathways and Methodologies
The efficient and stereoselective synthesis of 2-(cyclobutylmethyl)piperidine and its derivatives is fundamental to advancing their biological evaluation. While classical methods for piperidine (B6355638) synthesis, such as the reduction of corresponding pyridine (B92270) precursors, remain valuable, future research will likely focus on more innovative and versatile strategies.
Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be adapted for the construction of the this compound core. Methodologies such as C-H activation, transition-metal-catalyzed cross-coupling reactions, and asymmetric catalysis could provide more direct and efficient routes to a diverse range of analogues. For instance, the development of a catalytic asymmetric synthesis would be a significant advancement, allowing for the selective preparation of individual enantiomers and facilitating a deeper understanding of their stereospecific interactions with biological targets.
Furthermore, the exploration of flow chemistry and automated synthesis platforms could accelerate the production of compound libraries for high-throughput screening. These technologies enable rapid reaction optimization and purification, significantly reducing the time required to generate a diverse set of analogues for pharmacological testing.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Asymmetric C-H Functionalization | High atom economy, direct installation of functionality | Regio- and stereoselectivity, catalyst development |
| Transition-Metal Catalysis | Versatility in bond formation, access to diverse analogues | Catalyst cost and sensitivity, reaction optimization |
| Flow Chemistry | Scalability, improved safety, rapid optimization | Initial setup cost, substrate compatibility |
| Biocatalysis | High stereoselectivity, environmentally friendly | Enzyme stability and availability, substrate scope |
Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles
The this compound scaffold serves as a template for the design of advanced analogues with tailored pharmacological properties. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new chemical entities. By systematically modifying the piperidine ring, the cyclobutane (B1203170) moiety, and the linker between them, researchers can fine-tune the affinity, selectivity, and efficacy of these compounds for their biological targets.
Key areas for modification include:
Piperidine Ring Substitution: Introduction of substituents at various positions on the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties.
Cyclobutane Ring Functionalization: Decoration of the cyclobutane ring with different functional groups can explore new binding interactions within the target protein.
Linker Modification: Altering the length and rigidity of the methylene (B1212753) linker can optimize the spatial orientation of the cyclobutyl and piperidine moieties for enhanced target engagement.
Computational modeling and in silico screening will play a pivotal role in prioritizing the synthesis of the most promising analogues. These computational tools can predict the binding modes of virtual compounds and estimate their affinity for various targets, thereby streamlining the drug discovery process. acs.org
Deeper Elucidation of Ligand-Receptor Binding Kinetics and Residence Time
Beyond simple binding affinity (Kd), a deeper understanding of the kinetics of ligand-receptor interactions is emerging as a critical factor in drug efficacy. The concepts of association rate (kon), dissociation rate (koff), and target residence time (the reciprocal of koff) are increasingly recognized as key determinants of a drug's duration of action and in vivo performance. researchgate.net
Future research should focus on characterizing the binding kinetics of this compound analogues with their biological targets. Techniques such as surface plasmon resonance (SPR) and radioligand binding assays can provide valuable data on the rates of association and dissociation. A longer residence time can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing and improved patient compliance. Understanding the structural features that govern these kinetic parameters will be instrumental in designing compounds with optimized pharmacokinetic and pharmacodynamic profiles.
Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Biophysics)
A comprehensive understanding of the biological effects of this compound and its analogues will necessitate the integration of multidisciplinary approaches. Chemical biology tools, such as photoaffinity probes and biotinylated derivatives, can be synthesized to identify the specific protein targets of these compounds and to visualize their subcellular localization. These tools are invaluable for target validation and for elucidating the mechanism of action.
Biophysical techniques will be essential for characterizing the molecular details of ligand-receptor interactions. nih.gov Methods such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein. Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, offering insights into the driving forces of the interaction. Nuclear magnetic resonance (NMR) spectroscopy can provide information on the dynamics of both the ligand and the receptor upon binding. nih.gov
| Technique | Information Gained |
| Photoaffinity Labeling | Covalent identification of target proteins |
| X-ray Crystallography | High-resolution 3D structure of ligand-receptor complex |
| Isothermal Titration Calorimetry | Thermodynamic parameters of binding (enthalpy, entropy) |
| Surface Plasmon Resonance | Real-time binding kinetics (kon, koff) |
| Nuclear Magnetic Resonance | Structural and dynamic information in solution |
Investigation of Emerging Biological Targets and Therapeutic Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of biological systems. frontiersin.org While the initial therapeutic focus for this compound analogues may be on well-established targets, future research should also explore their potential at emerging and less-validated biological targets.
Promising areas for investigation include:
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs. Screening this compound analogues against a panel of GPCRs, including orphan receptors, could uncover novel therapeutic opportunities. nih.govscbt.com
Ion Channels: Piperidine derivatives have been shown to modulate the activity of various ion channels. Investigating the effects of this compound class on different ion channels could lead to new treatments for channelopathies. nih.gov
Enzyme Inhibition: The structural features of this compound may be suitable for binding to the active sites of certain enzymes, making them potential candidates for enzyme inhibitors. nih.gov
Neurodegenerative Diseases: Given the prevalence of the piperidine motif in centrally acting drugs, exploring the potential of these compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a logical next step. nih.gov
Oncology: The piperidine scaffold is present in a number of anticancer drugs. Evaluating the antiproliferative activity of this compound analogues in various cancer cell lines could identify new leads for cancer therapy.
A systematic screening of diverse compound libraries against a broad array of biological targets will be crucial in identifying novel and unexpected therapeutic applications for this promising class of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
